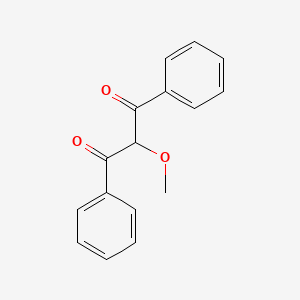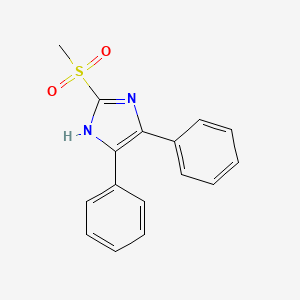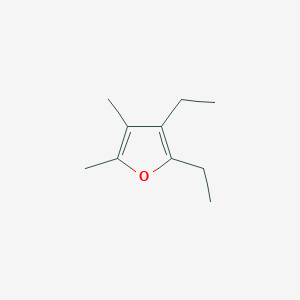
Methyl 2,4-dicyano-2-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,4-dicyano-2-methylbutanoate is an organic compound with the molecular formula C8H10N2O2. It is an ester derivative that contains two cyano groups and a methyl group attached to a butanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2,4-dicyano-2-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of malonic ester derivatives with nitriles under basic conditions. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes alkylation and subsequent cyclization to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Methyl 2,4-dicyano-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
Methyl 2,4-dicyano-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 2,4-dicyano-2-methylbutanoate involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
類似化合物との比較
Similar Compounds
- Methyl 2-cyano-2-methylpropanoate
- Methyl 2,4-dicyano-2-methylpentanoate
- Ethyl 2,4-dicyano-2-methylbutanoate
Uniqueness
Methyl 2,4-dicyano-2-methylbutanoate is unique due to the presence of two cyano groups, which confer distinct reactivity and properties compared to similar compounds. This makes it particularly valuable in synthetic chemistry and research applications.
特性
CAS番号 |
55084-12-3 |
|---|---|
分子式 |
C8H10N2O2 |
分子量 |
166.18 g/mol |
IUPAC名 |
methyl 2,4-dicyano-2-methylbutanoate |
InChI |
InChI=1S/C8H10N2O2/c1-8(6-10,4-3-5-9)7(11)12-2/h3-4H2,1-2H3 |
InChIキー |
CZYFLTYPZHWBSH-UHFFFAOYSA-N |
正規SMILES |
CC(CCC#N)(C#N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)

![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)







